3-(Trifluoromethyl)benzhydrol
Overview
Description
3-(Trifluoromethyl)benzhydrol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzhydrol moiety. Its chemical formula is C14H11F3O, and it has a molecular weight of 252.23 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)benzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 3-(trifluoromethyl)benzophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-(trifluoromethyl)benzophenone. This method utilizes a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(trifluoromethyl)benzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield 3-(trifluoromethyl)benzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: 3-(Trifluoromethyl)benzophenone.
Reduction: 3-(Trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Trifluoromethyl)benzhydrol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzhydrol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzophenone
- 3-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzhydrol
- 4-(Trifluoromethyl)benzophenone
- 4-(Trifluoromethyl)benzyl alcohol
Uniqueness
3-(Trifluoromethyl)benzhydrol is unique due to the specific positioning of the trifluoromethyl group on the benzhydrol moiety. This positioning significantly influences its chemical reactivity and biological activity compared to its isomers and other similar compounds .
Properties
IUPAC Name |
phenyl-[3-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMIEGLFYDWJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380509 | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-80-3 | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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